7-methyl-6H-indolo[2,3-b]quinoxaline
Overview
Description
7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. . The structure of this compound consists of a fused indole and quinoxaline ring system with a methyl group at the 7th position.
Mechanism of Action
Target of Action
The primary target of 7-Methyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with the DNA helix, disrupting processes vital for DNA replication .
Mode of Action
This compound predominantly exerts its pharmacological action through DNA intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, causing structural changes that disrupt normal DNA function .
Biochemical Pathways
The disruption of DNA replication by this compound can affect various biochemical pathways. This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells, contributing to the compound’s cytotoxic and antitumor activities .
Result of Action
The interaction of this compound with DNA results in molecular and cellular effects, including cytotoxicity against various human cancer cell lines . This cytotoxic effect is likely due to the disruption of DNA replication, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits remarkable stability and a low reduction potential in nonaqueous environments
Biochemical Analysis
Biochemical Properties
7-Methyl-6H-indolo[2,3-b]quinoxaline has been reported to exhibit good binding affinity to DNA . This interaction is believed to be due to the intercalation of the compound into the DNA helix , which can disrupt processes vital for DNA replication .
Cellular Effects
The compound has shown cytotoxic effects against various human cancer cell lines . It has been reported to exhibit moderate cytotoxicity against human reproductive organ cell lines, while others exhibited lower cytotoxicity against different human cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound predominantly involves DNA intercalation . This interaction disrupts vital processes for DNA replication , which could potentially lead to the observed cytotoxic effects .
Temporal Effects in Laboratory Settings
In terms of stability, this compound has shown remarkable stability with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time in laboratory settings .
Metabolic Pathways
Given its structural similarity to other indolo[2,3-b]quinoxaline derivatives, it may interact with similar enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions . Commonly used acids include acetic acid, formic acid, or hydrochloric acid. The reaction can be catalyzed by various catalysts such as copper-doped cadmium sulfide nanoparticles or cerium(IV) oxide nanoparticles, which can enhance the reaction efficiency and yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and high yield. The use of microwave irradiation and other advanced techniques can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carbonyl derivatives.
Reduction: The nitro group, if present, can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted indoloquinoxaline derivatives.
Scientific Research Applications
7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the methyl group at the 7th position.
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its antitumor activity.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated derivative with enhanced cytotoxic activity.
Uniqueness
7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This modification can enhance its DNA intercalating properties and cytotoxic effects compared to other similar compounds .
Properties
IUPAC Name |
7-methyl-6H-indolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-9-5-4-6-10-13(9)18-15-14(10)16-11-7-2-3-8-12(11)17-15/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJGAGABUJRIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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